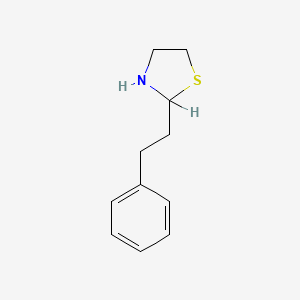

2-Phenethylthiazolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylethyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-5,11-12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDAXTEJEEKLPPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50970446 | |

| Record name | 2-(2-Phenylethyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55089-15-1 | |

| Record name | Thiazolidine, 2-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055089151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Phenylethyl)-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50970446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Phenethylthiazolidine and Its Analogues

Strategic Approaches to Thiazolidine (B150603) Ring Formation

The formation of the thiazolidine ring is the cornerstone of synthesizing 2-phenethylthiazolidine. Key strategies involve the convergent assembly of precursors that contain the necessary carbon, nitrogen, and sulfur atoms.

Cyclocondensation reactions represent a classical and direct approach to the thiazolidine nucleus. These reactions typically involve the condensation of a β-aminoethanethiol moiety with a carbonyl compound. For the synthesis of this compound, this can be achieved by reacting a phenethylamine-derived precursor with a component that provides the remaining atoms for the ring.

A primary route involves the reaction of N-phenethyl-substituted cysteamine (B1669678) with an aldehyde or ketone. A more direct, albeit less common, approach is the reaction between 2-phenylethanethial (the sulfur analogue of phenylacetaldehyde), and an aziridine (B145994), followed by ring-opening and intramolecular cyclization. A well-established general method for thiazolidine synthesis involves the reaction of an aldehyde or ketone, an aziridine compound, and hydrogen sulfide (B99878). google.com In the specific context of this compound, the carbonyl component would be 3-phenylpropanal (B7769412). The reaction proceeds via the formation of a Schiff base or imine intermediate between the amine and the carbonyl group, followed by the nucleophilic attack of the thiol to form the heterocyclic ring. The choice of solvent and catalyst is crucial for optimizing reaction yields and minimizing side products.

| Precursor 1 | Precursor 2 | Sulfur Source | Typical Conditions | Resulting Moiety |

| Phenethylamine (B48288) | 3-Phenylpropanal | Cysteamine | Reflux in ethanol | This compound |

| Phenethylamine | Glyoxylic Acid | Cysteamine | Lewis Acid Catalyst | This compound-4-carboxylic acid |

| 3-Phenylpropanal | Aziridine | Hydrogen Sulfide (H₂S) | Base catalyst, Methanol | This compound google.com |

This table presents illustrative cyclocondensation strategies for forming the this compound core.

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and structural diversity by combining three or more starting materials in a single synthetic operation. thieme-connect.com Several MCRs have been developed for the construction of the thiazolidine scaffold, which can be adapted for the synthesis of this compound analogues. thieme-connect.comnih.gov

A prominent example is the Asinger reaction, or variations thereof, which can construct 3-thiazolines from a ketone, an α-haloaldehyde, and a source of ammonia (B1221849) and hydrogen sulfide. thieme-connect.com A more relevant approach for a substituted thiazolidine would be a three-component reaction involving an amine, a carbonyl compound, and a mercapto-containing species. For instance, the one-pot reaction of an amine, carbon disulfide, and an α-bromoketone can yield multisubstituted thiazolidine-2-thiones. thieme-connect.com By selecting phenethylamine as the amine component, this MCR provides a direct route to N-phenethylthiazolidine derivatives. These reactions often proceed through a cascade of imine/enamine formation, Michael addition, and cyclization steps. organic-chemistry.org

| Reaction Name | Component A | Component B | Component C | Resulting Scaffold |

| Ugi-type Reaction | Spirooxindole-fused 3-thiazoline | Isocyanide | Carboxylic Acid | Spirooxindole-fused thiazolidine acs.org |

| Thiazolidine-2-thione Synthesis | Amine (e.g., Phenethylamine) | Carbon Disulfide | α-Bromoketone | 3-Phenethylthiazolidine-2-thione thieme-connect.com |

| Thiazolidin-4-one Synthesis | Amine (e.g., 1,3,4-Thiadiazol-2-amine) | Aldehyde | Mercaptoacetic Acid | Thiazolidin-4-one hybrid nih.gov |

This table summarizes various multicomponent reactions (MCRs) used to construct diverse thiazolidine scaffolds.

Stereochemical Control in this compound Synthesis

Chirality is a critical aspect in the design of bioactive molecules, as different enantiomers can exhibit distinct biological activities. nih.gov Consequently, methods for controlling the stereochemistry during the synthesis of this compound and its analogues are of paramount importance.

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or with a significant enantiomeric excess. nih.govcutm.ac.in This can be achieved through several strategies:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, the cyclocondensation of L-cysteine methyl ester with 3-phenylpropanal would yield (R)-2-phenethylthiazolidine-4-carboxylic acid methyl ester, fixing the stereochemistry at the C4 position. Subsequent stereoselective reduction or manipulation of the C2 position can lead to the desired diastereomer.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the phenethylamine precursor to direct the stereochemical outcome of the cyclization reaction. After the thiazolidine ring is formed with the desired stereochemistry, the auxiliary is removed.

Chiral Catalysis: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral organocatalyst, can create a chiral environment for the cyclocondensation reaction, favoring the formation of one enantiomer over the other. scribd.com While specific examples for this compound are not widely documented, this remains a powerful and economically desirable approach in asymmetric synthesis. wikipedia.org

Research has demonstrated the synthesis of optically active isomers of complex 2-phenylthiazolidine (B1205856) derivatives, underscoring the feasibility of achieving stereochemical control in this class of compounds. nih.gov

When synthesizing analogues of this compound that contain more than one stereocenter, controlling the relative configuration between these centers (diastereoselectivity) is crucial. Diastereoselective reactions are often employed in multicomponent or cycloaddition reactions where new stereocenters are formed.

For example, sequential multicomponent strategies have been developed for the diastereoselective synthesis of densely functionalized spirooxindole-fused thiazolidines. acs.org These reactions, such as the Ugi-Joullié reaction, can proceed with high diastereoselectivity, affording predominantly the trans-configured products. acs.org Similarly, [3+2] cycloaddition reactions involving azomethine ylides and thiazolidine-based dipolarophiles can generate multiple contiguous stereocenters with excellent regio- and diastereoselectivity. mdpi.com The stereochemical outcome is often dictated by minimizing steric hindrance in the transition state, allowing for the predictable formation of a specific diastereomer. wikipedia.org

Preparation of Structurally Diverse this compound Derivatives

The synthetic methodologies for thiazolidine ring formation can be extended to prepare a wide array of structurally diverse this compound derivatives. These modifications can be made to the thiazolidine ring itself or the phenethyl substituent, allowing for the fine-tuning of the molecule's properties.

Common derivatives include:

Thiazolidinones: Introducing a carbonyl group at position 4 of the ring gives thiazolidin-4-ones. These are often synthesized via a three-component reaction of an amine, a substituted aldehyde, and mercaptoacetic acid. nih.gov

Thiazolidine-2-thiones: These derivatives contain a thiocarbonyl group at the C2 position and can be prepared through MCRs involving carbon disulfide. sorbonne-universite.fr

Thiazolidinediones (TZDs): Compounds with carbonyl groups at both the 2 and 4 positions are known as thiazolidinediones, a scaffold found in some antidiabetic agents. acs.orgacs.org A recent photocatalytic method allows for the synthesis of 5-phenethylthiazolidine-2,4-dione derivatives. acs.org

N-Functionalized Analogues: The nitrogen atom of the thiazolidine ring can be readily functionalized. For example, the synthesis of N-methyl-2-phenylthiazolidine-3-carboxamides has been reported as part of research into cardiotonic agents. nih.gov

| Derivative Class | Key Structural Feature | Representative Synthetic Strategy |

| Thiazolidin-4-ones | Carbonyl group at C4 | Multicomponent reaction with mercaptoacetic acid nih.gov |

| Thiazolidine-2-thiones | Thiocarbonyl group at C2 | Multicomponent reaction with carbon disulfide thieme-connect.comsorbonne-universite.fr |

| Thiazolidine-2,4-diones | Carbonyl groups at C2 and C4 | Photocatalytic coupling with methylene (B1212753) TZD acs.org |

| N-Carboxamides | Amide group on ring nitrogen | Acylation of the pre-formed thiazolidine nitrogen nih.gov |

This table highlights major classes of this compound derivatives and their corresponding synthetic approaches.

Functionalization of the Phenethyl Moiety

The phenethyl group, often considered the "tail" of the molecule, plays a crucial role in modulating the properties of the compound. Its functionalization, particularly on the aromatic ring, can significantly influence interactions with biological targets. nih.govmdpi.com Synthetic efforts in this area focus on introducing a variety of substituents onto the phenyl ring and on using the ethyl linker in cyclization reactions.

Research on related N-phenethyl-containing molecules has demonstrated effective strategies for aromatic substitution. For instance, N-phenethyl analogues of norhydromorphone (B170126) have been synthesized with various substituents on the phenyl ring to probe structure-activity relationships. mdpi.com These methods are directly applicable to the this compound scaffold. The introduction of electron-withdrawing groups, such as a nitro (NO₂) group, or halogens, like chlorine (Cl), at different positions (ortho, meta, para) on the aromatic ring can be achieved through standard electrophilic aromatic substitution reactions on a suitable phenethyl precursor before its condensation to form the thiazolidine ring. nih.govmdpi.com For example, the synthesis of N-p-chloro-phenethylnorhydromorphone highlights a common approach where the substituted phenethylamine is the key building block. nih.gov

More advanced techniques involve intramolecular cyclization reactions where the phenethyl group acts as a nucleophile. Chiral Brønsted acids have been shown to catalyze the intramolecular α-amidoalkylation of tertiary N-acyliminium ions, using a methoxylated benzene (B151609) ring of a phenethyl group as the internal π-nucleophile. researchgate.net This reaction type allows for the construction of fused polycyclic systems, such as pyrrolo[2,1-a]isoquinolines, effectively functionalizing the phenethyl moiety by incorporating it into a new ring structure. researchgate.net Furthermore, palladium-catalyzed intramolecular reactions represent a powerful tool. Depending on the catalytic system, it is possible to direct the reaction towards either a direct arylation onto a C-H bond of an adjacent ring or a Heck reaction with an alkene, demonstrating the versatility of using the phenethyl group as a reactive handle for complex molecular construction. researchgate.net

Table 1: Examples of Phenethyl Moiety Functionalization

| Functionalization Type | Reagents/Conditions | Resulting Structure | Reference |

| Aromatic Substitution | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Substituted phenyl ring (e.g., p-nitro, p-chloro) | mdpi.com |

| N-Acyliminium Ion Cyclization | Chiral Brønsted Acid (e.g., BINOL-derived acid) | Fused polycyclic system (e.g., pyrroloisoquinoline) | researchgate.net |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, Ligands | Fused ring system via direct arylation or Heck reaction | researchgate.net |

Modifications at the Thiazolidine Nitrogen Atom

The nitrogen atom of the thiazolidine ring is a common site for modification, allowing for the introduction of a wide array of substituents that can alter the molecule's steric and electronic properties. The foundational this compound structure already features a phenethyl group on this nitrogen, but further derivatization is synthetically accessible.

Convergent synthetic strategies are often employed for N-substitution on thiazolidine-related scaffolds. mdpi.com A general and effective method involves the deprotonation of the thiazolidine nitrogen using a suitable base, such as potassium hydroxide (B78521) (KOH), to form the corresponding potassium salt. This salt can then be reacted with various electrophiles, such as alkyl or aryl halides (e.g., 9-(bromomethyl)acridine), in a polar aprotic solvent like dimethylformamide (DMF) to yield the N-substituted product. mdpi.com This approach provides a modular way to introduce diverse functionalities.

Another well-established method is the direct N-alkylation of the thiazolidine ring. For instance, in the synthesis of related phthalazine (B143731) derivatives, chemoselective N-alkylation has been achieved through the addition reaction of the nitrogen heterocycle to a suitable alkylating agent. nih.gov This strategy can be adapted to introduce moieties like propanoate groups, which can be further elaborated. For example, the resulting ester can be converted to a hydrazide, which can then be used as a handle for coupling with amino acids to form dipeptides or condensed with aldehydes to produce hydrazones, showcasing a pathway to complex peptide-like analogues. nih.gov These multi-step synthetic sequences starting from the thiazolidine nitrogen allow for the construction of highly functionalized molecules.

Table 2: Synthetic Approaches for N-Substitution on Thiazolidine and Related Heterocycles

| Reaction Type | Reagents/Conditions | Example Substituent | Reference |

| Salt Formation & Alkylation | 1. KOH, EtOH2. R-Br, DMF | 9-Acridinylmethyl | mdpi.com |

| Chemoselective N-Alkylation | Ethyl 3-bromopropanoate | Ethyl propanoate | nih.gov |

| Peptide Coupling | Hydrazide intermediate, Amino acid ester, Coupling agents | Dipeptide moiety | nih.gov |

| Hydrazone Formation | Hydrazide intermediate, Aldehyde, EtOH, reflux | Substituted hydrazone | nih.gov |

Substitutions and Transformations on the Thiazolidine Ring Carbons

Modifications to the carbon backbone of the thiazolidine ring are crucial for creating structural analogues with different spatial arrangements and functionalities. These transformations can range from simple substitutions to the construction of complex, stereochemically defined fused ring systems.

For thiazolidine scaffolds containing a carbonyl group, such as thiazolidinediones, the carbon adjacent to the carbonyl (C5 position) is activated and amenable to substitution via Knoevenagel condensation. mdpi.com This reaction typically involves reacting the thiazolidinedione with an aldehyde in the presence of a base catalyst like piperidine, leading to the formation of a new carbon-carbon double bond at the C5 position. mdpi.com While this compound itself lacks this activating carbonyl group, related chemistries on derivatized thiazolidine rings are well-documented.

More sophisticated methodologies have been developed to create fused polycyclic systems from N-phenethylthiazolidine precursors. Diastereodivergent syntheses of thiazolo[4,3-a]isoquinoline systems have been reported, starting from 5-substituted N-phenethylthiazolidinediones. researchgate.net These strategies allow for remarkable control over the stereochemical outcome.

1,10b-cis derivatives : These are stereoselectively produced through a sequence involving hydride reduction or organolithium addition, followed by an N-acyliminium ion cyclization. researchgate.net

1,10b-trans derivatives : These are obtained with complete stereocontrol via a tandem Parham cyclization-hydroxyl reduction pathway using the corresponding iodinated thiazolidinediones. researchgate.net

These intramolecular cyclization reactions, where an N-acyliminium ion generated from the thiazolidine ring is trapped by a nucleophile, represent a powerful method for constructing complex architectures with defined stereochemistry at the ring junction, fundamentally transforming the original thiazolidine carbon skeleton. researchgate.net

Table 3: Stereoselective Synthesis of Fused Systems from Thiazolidine Precursors

| Target Diastereomer | Key Reaction Sequence | Starting Material Type | Reference |

| 1,10b-cis | Hydride Reduction/Organolithium Addition -> N-Acyliminium Cyclization | 5-Substituted N-phenethylthiazolidinediones | researchgate.net |

| 1,10b-trans | Parham Cyclization -> Hydroxyl Reduction | Iodinated N-phenethylthiazolidinediones | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 2 Phenethylthiazolidine

Ring Stability and Degradation Pathways

The stability of the 2-phenethylthiazolidine ring is highly dependent on the surrounding chemical environment, particularly the pH. The primary degradation pathway involves the hydrolysis of the heterocyclic ring, which proceeds through a ring-opening mechanism to form a transient iminium ion intermediate. This process is reversible and subject to both acid and base catalysis.

Conversely, in basic solutions, the ring-opening can be catalyzed by hydroxide (B78521) ions attacking the C2 position, although the acid-catalyzed pathway is generally more significant for thiazolidines derived from aldehydes. researchgate.net Studies on analogous 2-aryl-thiazolidines have shown that the equilibrium between the ring-closed and ring-opened forms can be quantified, providing insight into the ring's intrinsic stability. researchgate.net

Another significant transformation related to ring stability is the potential for epimerization at the C-2 position under acidic conditions. This occurs via the reversible ring-opening to the achiral iminium intermediate, which can then re-close to form either stereoisomer. This process indicates the dynamic nature of the thiazolidine (B150603) ring and represents a pathway for configurational change rather than complete degradation. rsc.org

Table 1: Ring-Opening Equilibrium Data for a Model 2-Aryl-Thiazolidine Derivative The following data is for 2-[(4-dimethylamino)phenyl]-1,3-thiazolidine, which serves as a model to illustrate the equilibrium dynamics of a 2-substituted thiazolidine ring. researchgate.net

| Parameter | Description | Value |

| pKaapp | Apparent pKa for the equilibrium between the protonated thiazolidine and the ring-opened iminium ion. | 7.90 |

| kOH (M-1s-1) | Second-order rate constant for hydroxide-catalyzed ring closure. | 1.1 x 104 |

| kH2O (s-1) | First-order rate constant for pH-independent ring opening. | 0.85 |

Electrophilic and Nucleophilic Reactions of the Thiazolidine Core

The thiazolidine core of this compound possesses both nucleophilic and electrophilic sites, defining its reactivity profile.

Nucleophilic Character: The nitrogen and sulfur atoms are the primary nucleophilic centers.

Nitrogen Atom: As a secondary amine, the nitrogen atom (N-3) readily participates in nucleophilic reactions. It can be alkylated by electrophiles such as alkyl halides to form quaternary thiazolidinium salts. The nitrogen can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Sulfur Atom: The sulfur atom (S-1) has lone pairs of electrons and can also act as a nucleophile, for example, by attacking strong electrophiles, although reactions at the nitrogen are more common.

Electrophilic Character: The carbon atom at the C-2 position is the principal electrophilic site.

C-2 Carbon: This carbon is bonded to two heteroatoms (N and S), which makes it susceptible to nucleophilic attack. This reactivity is significantly enhanced upon protonation of the ring nitrogen, as this makes the C2-N bond easier to break. Nucleophilic attack at C-2 is the key step in the hydrolytic ring-opening pathway discussed previously. researchgate.netrsc.org

The phenethyl group at C-2 is largely unreactive under conditions that transform the thiazolidine core. However, the aromatic ring of the phenethyl group can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), but these reactions are distinct from the reactivity of the heterocyclic core itself. masterorganicchemistry.comlibretexts.org

Redox Chemistry of the Sulfur Atom and its Derivatives

The sulfur atom in the this compound ring exists as a thioether, which is susceptible to oxidation. This redox chemistry allows for the formation of corresponding sulfoxides and sulfones, which have altered chemical and physical properties.

The oxidation typically proceeds in a stepwise manner:

Oxidation to Sulfoxide (B87167): Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (S-oxide). This introduces a chiral center at the sulfur atom, resulting in the potential for diastereomers.

Oxidation to Sulfone: Stronger oxidizing conditions or an excess of the oxidizing agent will further oxidize the sulfoxide to the corresponding sulfone (S,S-dioxide). google.com

A variety of reagents can be employed for these transformations, with the choice of reagent and reaction conditions determining the selectivity for the sulfoxide versus the sulfone. organic-chemistry.org For instance, hydrogen peroxide in acetic acid is a common and effective system for sulfide oxidation. nih.gov Other reagents include peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. google.comresearchgate.net

Conversely, a competing oxidation pathway for some thiazolidines is dehydrogenation to form the corresponding 2-thiazoline, a reaction that can be achieved with high selectivity using specific catalysts, thereby avoiding oxidation at the sulfur atom. acs.org

Table 2: Common Reagents for Oxidation of Thioethers to Sulfoxides and Sulfones

| Reagent(s) | Typical Product(s) | Reference |

| Hydrogen Peroxide (H2O2) in Acetic Acid | Sulfoxide (controlled), Sulfone (excess) | nih.gov |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | organic-chemistry.org |

| Sodium Periodate (NaIO4) | Sulfoxide | researchgate.net |

| Peracetic Acid | Sulfone | google.com |

| Potassium Permanganate (KMnO4) | Sulfone | organic-chemistry.org |

Catalytic Transformations Involving this compound

The reactivity of the this compound ring can be controlled and directed through various catalytic methods. These transformations can modify the ring itself or utilize its inherent functionality.

Catalytic Dehydrogenation (Oxidation): A significant catalytic transformation of the thiazolidine ring is its oxidation to the corresponding 2-thiazoline. This reaction has been effectively carried out using a Ruthenium catalyst with tert-butylhydroperoxide as the oxidant. This process is highly selective, forming the C=N double bond without leading to the oxidation of the sulfur atom to a sulfoxide or sulfone. acs.org

Acid/Base Catalysis: As discussed, both acid and base catalysis play crucial roles in the chemical transformations of the thiazolidine ring. Protic or Lewis acids can activate the ring towards nucleophilic attack and ring-opening, facilitating rearrangements or hydrolysis. rsc.orgnih.gov Bases can be used to promote condensation reactions to form the thiazolidine ring or to catalyze reactions involving the deprotonation of the N-H group, enabling subsequent nucleophilic attack. acs.org For example, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used as a catalyst in the synthesis of related thiazolidine-2-thiones. acs.orgbohrium.com

While this compound itself is not typically used as a catalyst, the thiazolidine scaffold is present in various chiral ligands and auxiliaries for asymmetric catalysis, highlighting the importance of this heterocyclic system in the broader field of catalysis. researchgate.net

Reaction Kinetics and Thermodynamic Analysis of Transformations

The kinetic and thermodynamic parameters of reactions involving the thiazolidine ring provide quantitative insight into its stability and reactivity. The most extensively studied transformation in this regard is the reversible, pH-dependent ring-opening hydrolysis.

Kinetics: Kinetic studies on model 2-aryl-thiazolidines reveal the rates of both the ring-opening and ring-closing reactions. The rate of ring-opening is pH-independent at low pH, corresponding to the unimolecular cleavage of the protonated thiazolidine. At higher pH, the rate of ring-closure becomes significant and is dependent on the hydroxide ion concentration. researchgate.net Stopped-flow kinetic measurements allow for the determination of the rate constants for these processes. For a model 2-aryl-thiazolidine, the rate constant for pH-independent ring-opening (kH2O) was found to be 0.85 s⁻¹, while the second-order rate constant for hydroxide-catalyzed ring-closure (kOH) was 1.1 x 10⁴ M⁻¹s⁻¹. researchgate.net

These analyses demonstrate that the thiazolidine ring is in a dynamic equilibrium with its ring-opened form, with the kinetics and thermodynamics of this equilibrium being finely tuned by factors such as pH and the nature of the substituent at the C-2 position. researchgate.net

The provided search results contain information on related but structurally distinct thiazolidine derivatives, as well as general methodologies in computational chemistry. However, to maintain scientific accuracy and strictly adhere to the user's request of focusing solely on this compound, this information cannot be used to generate the requested article.

Therefore, it is not possible to provide a scientifically accurate and thorough article that follows the specified outline for "Computational and Theoretical Chemistry Studies of this compound" due to the absence of the necessary research data in the public domain.

Computational and Theoretical Chemistry Studies of 2 Phenethylthiazolidine

Molecular Modeling and Dynamics Simulations

Computational chemistry has emerged as a powerful tool to investigate the structural and dynamic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone. In the context of 2-Phenethylthiazolidine, molecular modeling and dynamics simulations offer a window into its behavior at the atomic level, including its interactions with biological macromolecules and its inherent conformational flexibility.

Ligand-Protein Docking Studies (Mechanistic without clinical context)

In a typical docking simulation, the three-dimensional structure of both the ligand (this compound) and the target protein are required. The ligand's structure can be generated and optimized using quantum mechanical methods. The protein structure is often obtained from crystallographic or NMR studies and prepared for docking by adding hydrogen atoms and assigning partial charges.

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions. These interactions are primarily driven by forces such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, the phenethyl group would be expected to participate in hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues in a binding pocket. The thiazolidine (B150603) ring, with its sulfur and nitrogen heteroatoms, could act as a hydrogen bond acceptor or donor, depending on the protonation state and the nature of the protein's active site residues.

A hypothetical docking study of this compound against a generic protein active site might yield the following types of data, which are presented here for illustrative purposes.

Table 1: Hypothetical Ligand-Protein Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Protein A | -7.5 | Phe256, Trp312 | π-π Stacking |

| Protein A | Leu252, Val308 | Hydrophobic | |

| Protein A | Gln280 | Hydrogen Bond (with thiazolidine N-H) | |

| Protein B | -6.8 | Tyr150, His201 | π-π Stacking |

| Protein B | Ile145, Met198 | Hydrophobic | |

| Protein B | Asp148 | Hydrogen Bond (with thiazolidine S) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for this compound are not available.

Conformational Sampling and Trajectory Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a powerful method for exploring the conformational landscape of a molecule over time.

An MD simulation of this compound would involve solving Newton's equations of motion for the system of atoms, allowing the molecule's trajectory to be followed over a period of time, typically nanoseconds to microseconds. This simulation provides a detailed picture of the molecule's flexibility and the preferred conformations it adopts.

Trajectory analysis of an MD simulation can reveal important information such as:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and identify conformational changes.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.

Dihedral Angle Analysis: To characterize the preferred rotational states (conformers) around specific bonds.

Cluster Analysis: To group similar conformations and identify the most populated conformational states.

The results of such an analysis would provide insights into the energetically favorable shapes of this compound, which is crucial for understanding its interaction with binding partners.

Table 2: Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle | Dominant Conformer(s) (degrees) | Population (%) |

| C(phenyl)-C-C-N(thiazolidine) | -170 (anti-periplanar) | 65 |

| +60 (gauche) | 25 | |

| -60 (gauche) | 10 | |

| Thiazolidine Ring Puckering | Envelope (C4-endo) | 55 |

| Envelope (S1-exo) | 45 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific conformational analysis studies for this compound are not available.

Exploration of Biological Activities and Mechanistic Studies Non Clinical Focus

In Vitro Pharmacological Characterization of 2-Phenethylthiazolidine

The in vitro evaluation of a chemical entity is foundational to understanding its pharmacological profile. For this compound and its derivatives, these studies encompass a range of assays to determine their effects on enzymes, receptors, cellular pathways, and microorganisms.

Thiazole (B1198619) and thiazolidinone derivatives have been identified as modulators of various enzyme activities. Enzyme inhibition is a critical mechanism through which many therapeutic agents exert their effects . Assays can reveal whether a compound acts as a reversible (competitive, non-competitive) or irreversible inhibitor libretexts.org.

Studies on 2-amino thiazole derivatives, which share the core thiazole ring with this compound, have demonstrated significant inhibitory potential against several metabolic enzymes. For instance, certain 2-amino-4-phenylthiazole (B127512) compounds have shown potent inhibition of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. The inhibitory constants (Ki) for these compounds were in the micromolar to nanomolar range, indicating high-affinity binding nih.gov.

| Compound Class | Target Enzyme | Ki (µM) |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 ± 0.001 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 ± 0.017 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 |

| Data sourced from studies on 2-amino thiazole derivatives nih.gov. |

Protein Kinase C (PKC) represents another important family of enzymes involved in various signal transduction cascades wikipedia.org. PKC enzymes are activated by second messengers like diacylglycerol (DAG) or calcium ions and play roles in processes ranging from cell growth to vascular permeability wikipedia.orgnih.gov. The modulation of PKC activity is a therapeutic strategy for numerous diseases nih.gov. While specific data on the direct inhibition of PKC by this compound is not detailed in the available literature, the broader class of compounds that affect phospholipase C (PLC) and diacylglycerol signaling can indirectly influence PKC activation plos.org. Given the structural similarities to other biologically active molecules, the potential for this compound derivatives to interact with kinases like PKC remains an area for further investigation.

Receptor ligand binding assays are fundamental in pharmacology to determine if a compound interacts with specific cellular receptors wikipedia.orgrevvity.com. These assays typically use a radiolabeled or fluorescently tagged ligand known to bind a specific receptor. A test compound is introduced to see if it can displace the known ligand, thereby indicating its own binding affinity for the receptor merckmillipore.comnih.gov. The data from these studies, often expressed as an IC50 or Ki value, quantifies the compound's binding potency merckmillipore.com.

While receptor binding assays are a standard component of pharmacological profiling, specific studies detailing the binding of this compound to a particular receptor are not prominently featured in the reviewed literature. The development of such data would be a crucial step in identifying its molecular targets and potential therapeutic applications.

Compounds can exert their biological effects by modulating complex intracellular signaling pathways. Thiazolidinediones (TZDs), a related class of compounds, are known to influence a variety of cellular pathways. For example, they can impact EGF signaling, cyclins, c-myc, and the expression of tumor suppressors like p53 and PTEN researchgate.net.

The activation of multiple signaling pathways is a common response to cellular stress. Studies on oxidative stress in intestinal epithelial cells have shown the involvement of pathways including extracellular signal-related kinase (ERK)1/2, c-Jun N-terminal kinase (JNK)1/2, and those involving Protein Kinase C (PKC) and PI3-K/Akt nih.gov. The PI3-K/Akt pathway, in particular, may function as a protective cellular signaling mechanism during such stress nih.gov. While direct evidence linking this compound to these specific pathways is limited, the known activity of structurally related compounds suggests that investigating its impact on these and other signaling cascades, such as the ethylene (B1197577) signaling pathway in plants, could be a fruitful area of research nih.gov.

A significant body of research has focused on the antimicrobial properties of thiazolidine (B150603) derivatives. These compounds have been evaluated against a wide spectrum of bacteria and fungi.

Antibacterial and Antifungal Activity: Various studies have demonstrated that thiazolidinone and thiazolidine-2,4-dione derivatives possess antibacterial and antifungal properties nih.govnih.gov. The activity often depends on the specific chemical substitutions on the thiazolidine ring nih.gov. For instance, some 5-arylidenethiazolidin-4-one derivatives have shown activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MIC) of ≤ 64 μg/ml researchgate.net. Similarly, certain ethylparaben (B1671687) hydrazide-hydrazone derivatives containing a thiazolidine-like structure exhibited potent activity against S. aureus with MIC values as low as 2 μg/mL turkjps.org.

The antifungal activity of thiazole derivatives has also been well-documented. A compound identified as (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) (31C) showed high-efficiency, broad-spectrum antifungal activity, with MIC values against pathogenic fungi ranging from 0.0625 to 4 μg/ml frontiersin.org. This compound was also found to inhibit the formation of hyphae and biofilms in Candida albicans, which are crucial for its virulence frontiersin.org. Other studies have shown that 2-acyl-1,4-benzohydroquinone derivatives can have MIC values as low as 2 to 16 μg/mL against various fungal strains, including Candida krusei and Rhizopus oryzae mdpi.com.

| Compound/Derivative Class | Microorganism | Activity (MIC in µg/mL) |

| 2-(2-fluorophenylimino)-5-arylidenethiazolidin-4-one | Staphylococcus aureus | ≤ 64 |

| 2-(2-fluorophenylimino)-5-arylidenethiazolidin-4-one | MRSA | ≤ 64 |

| Ethylparaben hydrazide-hydrazone derivative (3g) | Staphylococcus aureus | 2 |

| Ethylparaben hydrazide-hydrazone derivative (3b) | Candida albicans | 64 |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi | 0.0625 - 4 |

| 2-octanoylbenzohydroquinone | Candida krusei | 2 |

| 2-octanoylbenzohydroquinone | Rhizopus oryzae | 4 |

| This table presents a selection of findings on the antimicrobial activity of various thiazolidine and thiazole derivatives researchgate.netturkjps.orgfrontiersin.orgmdpi.com. |

Antiviral Activity: The potential for antiviral applications of related chemical structures has also been explored. Phenothiazines, which share some structural motifs with phenyl-substituted thiazolidines, have been shown to inhibit the replication of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, in in vitro studies nih.govnih.gov. Furthermore, pyridobenzothiazolone (PBTZ) analogues have demonstrated broad-spectrum antiviral activity against respiratory viruses such as Respiratory Syncytial Virus (RSV), Human Coronavirus (HCoV-OC43), and Influenza A virus (IFV-A) mdpi.com. These findings suggest that the thiazolidine scaffold could be a valuable starting point for the development of novel antiviral agents.

Non-Human In Vivo Pharmacodynamic Investigations

To understand how a compound affects a living organism, in vivo studies are essential. These investigations in animal models help to bridge the gap between in vitro activity and potential clinical application by examining the compound's effect on biological targets within a complex physiological system.

Animal models are crucial for preclinical evaluation of drug candidates ijpras.comnih.govtaconic.com. Rodent models, such as mice and rats, are frequently used to study the pharmacokinetics and pharmacodynamics of new compounds taconic.comnih.gov.

In the context of antimicrobial research, an in vivo fungal infection model using Galleria mellonella (greater wax moth) larvae has been employed to evaluate thiazole derivatives. In one study, the administration of (4-phenyl-1, 3-thiazol-2-yl) hydrazine significantly increased the survival rate of larvae infected with C. albicans frontiersin.org. This demonstrates that the potent in vitro antifungal activity of the compound translates to a protective effect in a living organism frontiersin.org.

While specific target engagement studies for this compound in rodent models like mice, rats, or rabbits are not extensively detailed in the provided search results, such studies would be the logical next step following promising in vitro findings. These investigations would aim to confirm that the compound interacts with its intended molecular target (e.g., a specific enzyme or receptor) in the animal and produces a measurable pharmacodynamic effect. For example, in a model of inflammation, researchers would measure downstream markers of the inflammatory cascade after administration of the compound ijpras.com.

An article on the requested chemical compound, "this compound," cannot be generated as specified. Extensive searches for scientific literature regarding the biological activities and pharmacokinetic profile of this compound in non-clinical or preclinical animal models have yielded no specific data.

The performed searches for "this compound" in combination with terms such as "biological activity," "pharmacokinetics," "absorption," "distribution," "metabolism," and "excretion" in animal models did not return any relevant scholarly articles or research findings. Consequently, there is no information available to populate the requested sections on:

Pharmacokinetic Characterization in Non-Human Biological Systems

Excretion Routes and Clearance Mechanisms in Animal Models

Without any research data, it is not possible to provide detailed findings or create the mandatory data tables as per the instructions. Any attempt to generate content for the specified outline would be speculative and would not adhere to the required standards of scientific accuracy. Therefore, the requested article cannot be produced.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

The 2-Phenethylthiazolidine scaffold is composed of a thiazolidine (B150603) ring and a phenethyl group at the 2-position. Both moieties play a crucial role in the molecule's interaction with biological targets.

The thiazolidine ring is a versatile heterocyclic system known to be a pharmacophore in a variety of biologically active compounds. researchgate.net Modifications to this ring can significantly impact activity. For instance, the presence of carbonyl groups at the 2- and 4-positions, creating a thiazolidinedione, has been extensively studied for its metabolic and anti-inflammatory activities. benthamdirect.com While this compound itself lacks these carbonyls, the principle that substitutions on the thiazolidine ring are critical for activity holds true. The nitrogen and sulfur atoms within the ring are key features, contributing to the molecule's polarity and ability to form hydrogen bonds.

The phenethyl group at the 2-position is another critical determinant of biological activity. The aromatic phenyl ring can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with biological receptors. Substitutions on this phenyl ring can modulate the electronic and steric properties of the entire molecule, thereby influencing its binding affinity and efficacy. nih.gov For example, the introduction of electron-withdrawing or electron-donating groups can alter the charge distribution of the ring, while bulky substituents can provide steric hindrance or favorable interactions with specific pockets in a receptor.

Structure-activity relationship studies on related thiazolidine derivatives have shown that the nature and position of substituents on both the thiazolidine ring and any appended aromatic rings are critical for their biological effects, including antimicrobial and anti-inflammatory activities. e3s-conferences.orgresearchgate.net

| Feature | Importance for Biological Activity | Potential Modifications for SAR Studies |

| Thiazolidine Ring | Core scaffold, provides key heteroatoms (N, S) for interactions. | Introduction of substituents at the N-3 or C-5 positions. Oxidation of the sulfur atom. |

| Phenethyl Group | Provides a hydrophobic region for receptor binding and allows for diverse substitutions. | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) on the phenyl ring. |

| Linkage | The ethyl linker provides conformational flexibility. | Altering the length of the alkyl chain connecting the phenyl and thiazolidine rings. |

Impact of Stereochemistry on Biological and Chemical Properties

The carbon atom at the 2-position of the thiazolidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S). Stereochemistry plays a pivotal role in the biological and chemical properties of chiral molecules because biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.gov

The differential interaction of enantiomers with a biological target can lead to significant differences in their pharmacological activity. researchgate.net One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. This is because the three-dimensional arrangement of atoms in each enantiomer will result in a different fit with the chiral binding site of a receptor, much like a left hand will not fit into a right-handed glove.

The physical and chemical properties of enantiomers are identical in an achiral environment, including melting point, boiling point, and solubility. However, their interaction with plane-polarized light will differ; one enantiomer will rotate the light to the left (levorotatory, (-)), and the other will rotate it to the right (dextrorotatory, (+)) by an equal but opposite magnitude. Their reactivity with other chiral molecules will also differ, which is the basis for their different biological activities.

For this compound, it is expected that the (R)- and (S)-enantiomers would display distinct biological profiles. The precise nature of this difference would depend on the specific biological target. Therefore, the stereoselective synthesis and biological evaluation of individual enantiomers are crucial steps in the development of this compound-based therapeutic agents.

| Property | Impact of Stereochemistry |

| Biological Activity | Enantiomers can have different potencies and efficacies at a biological target. One may be active while the other is inactive or has a different activity profile. |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion can differ between enantiomers. |

| Chemical Reactivity | Reactivity with other chiral molecules will be different for each enantiomer. |

| Physical Properties | In an achiral environment, physical properties like melting point and boiling point are identical. They differ in their interaction with plane-polarized light. |

Computational Predictive Modeling for Activity (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in drug discovery for predicting the activity of novel compounds and for understanding the molecular properties that are important for a specific biological effect. jmaterenvironsci.commdpi.com

A QSAR study on this compound and its analogues would involve several steps:

Data Set Preparation: A series of this compound analogues with varying substituents would be synthesized, and their biological activity (e.g., IC50 values) would be experimentally determined.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For instance, a hypothetical QSAR model for a series of this compound derivatives might take the form of the following equation:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent properties like the hydrophobicity of a substituent on the phenethyl ring or the electronic charge on the thiazolidine nitrogen.

QSAR studies on related thiazolidinone derivatives have successfully identified key structural requirements for their activity, such as the importance of specific electronic and steric features. researchgate.net A similar approach for this compound would provide valuable insights for designing more potent compounds.

| QSAR Component | Description | Example for this compound |

| Dependent Variable | The biological activity being modeled. | pIC50 for a specific enzyme or receptor. |

| Independent Variables | Molecular descriptors that quantify physicochemical properties. | LogP, molecular weight, dipole moment, specific atomic charges. |

| Mathematical Model | An equation that relates the descriptors to the activity. | Multiple Linear Regression, Partial Least Squares. |

| Validation | Statistical tests to ensure the model is predictive. | Leave-one-out cross-validation, external test set prediction. |

Design Principles for Optimized this compound Analogues

The insights gained from SAR and QSAR studies provide a rational basis for the design of optimized this compound analogues with improved biological activity. The goal is to modify the parent structure in a way that enhances its interaction with the biological target.

Modification of the Phenethyl Group:

Systematic Substitution: The phenyl ring can be systematically substituted with a variety of functional groups at the ortho, meta, and para positions to probe the electronic and steric requirements of the binding site. For example, introducing a halogen atom could enhance binding through halogen bonding, while an alkoxy group could act as a hydrogen bond acceptor.

Bioisosteric Replacement: The phenyl ring could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different electronic distributions and hydrogen bonding patterns.

Modification of the Thiazolidine Ring:

N-Substitution: The nitrogen atom at the 3-position is a prime site for modification. Introducing different alkyl or aryl substituents could modulate the compound's lipophilicity and introduce new interactions with the target.

Substitution at C-5: The carbon atom at the 5-position could also be substituted to probe for additional binding pockets.

Conformational Restriction:

Introducing conformational constraints, for example, by creating a bicyclic system involving the thiazolidine and phenethyl moieties, could lock the molecule into a more active conformation, thereby increasing its potency.

The design of new analogues is an iterative process. Newly designed compounds are synthesized, their biological activity is tested, and this new data is used to refine the SAR and QSAR models, leading to the design of the next generation of more potent compounds.

| Design Strategy | Rationale | Example Modification |

| Phenyl Ring Substitution | To optimize electronic and steric interactions with the target. | Introduction of a para-chloro or meta-methoxy group. |

| Thiazolidine N-Alkylation | To modulate lipophilicity and explore additional binding interactions. | Addition of a methyl or benzyl (B1604629) group to the nitrogen. |

| Bioisosteric Replacement | To alter electronic properties and hydrogen bonding capabilities. | Replacement of the phenyl ring with a pyridyl ring. |

| Conformational Constraint | To reduce conformational flexibility and lock the molecule in an active conformation. | Fusing a ring to the thiazolidine or phenethyl moiety. |

Advanced Analytical Methodologies for 2 Phenethylthiazolidine Research

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopy is a cornerstone in the chemical analysis of molecules, providing detailed information on atomic and molecular structure, bonding, and dynamics. jchps.com The combination of various spectroscopic methods allows for a complete and confirmed structural assignment of 2-Phenethylthiazolidine. youtube.comegyankosh.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds in solution. emerypharma.com For this compound, high-resolution 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of each proton and carbon atom.

¹H-NMR: Reveals the number of distinct protons, their chemical shifts, integration (ratio of protons), and coupling patterns (J-coupling), which helps identify adjacent protons.

¹³C-NMR: Shows the number of non-equivalent carbon atoms and their chemical environment, distinguishing between aromatic, aliphatic, and carbons adjacent to heteroatoms (N, S).

2D NMR Spectroscopy: To overcome the limitations of 1D NMR in complex molecules, 2D NMR experiments are essential for establishing atomic connectivity. wikipedia.org

Correlation Spectroscopy (COSY): A homonuclear technique that maps the coupling relationships between protons (¹H-¹H), confirming which protons are on adjacent carbons. For this compound, it would definitively link the protons of the ethyl bridge and trace the connectivity within the thiazolidine (B150603) ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). wikipedia.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons, which is critical for identifying quaternary carbons and piecing together different molecular fragments.

| Technique | Information Provided for this compound |

| ¹H-NMR | Identifies aromatic, ethyl bridge, and thiazolidine ring protons. |

| ¹³C-NMR | Differentiates carbons in the phenyl ring, ethyl chain, and thiazolidine ring. |

| COSY | Confirms ¹H-¹H connectivity within the phenethyl and thiazolidine moieties. |

| HSQC | Assigns specific ¹³C signals by correlating them to their directly attached protons. |

| HMBC | Establishes connectivity across quaternary carbons and heteroatoms (N, S). |

Solid-State NMR (ssNMR): When this compound is in a solid or amorphous state, ssNMR is used to study its structure and dynamics. This is particularly important for identifying and characterizing polymorphism—the existence of multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment and intermolecular interactions, providing unique spectral signatures for each form. nih.govresearchgate.net

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. jchps.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is a critical first step in identifying an unknown compound or confirming the identity of a synthesized one like this compound.

Tandem Mass Spectrometry (MS/MS): Tandem MS is invaluable for structural elucidation through fragmentation analysis. wikipedia.org In this technique, a precursor ion (e.g., the protonated molecular ion of this compound) is selected, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed. unt.edu This process reveals characteristic neutral losses and fragment ions that act as a structural fingerprint. mdpi.com For this compound, key fragmentation pathways would likely involve:

Cleavage of the C-N or C-S bonds within the thiazolidine ring.

Benzylic cleavage to produce the stable tropylium (B1234903) ion (m/z 91), a hallmark of phenethyl-containing compounds. wvu.edu

This fragmentation data is crucial for identifying metabolites, where metabolic processes might add hydroxyl groups or other functionalities to the parent structure, leading to predictable mass shifts in the precursor and product ion spectra. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Structure/Neutral Loss |

| [M+H]⁺ | 91 | Tropylium ion ([C₇H₇]⁺) |

| [M+H]⁺ | [M-C₂H₄S]⁺ | Loss of thioethylene from the thiazolidine ring |

| [M+H]⁺ | [M-C₈H₉]⁺ | Loss of the phenethyl radical |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide information about the functional groups present. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in bonds with a changing dipole moment. For this compound, IR can identify characteristic bands for C-H stretching (aromatic and aliphatic), C-N stretching, C-S stretching, and aromatic ring vibrations.

Raman Spectroscopy: Raman spectroscopy is a light-scattering technique that detects vibrational modes involving a change in the polarizability of a molecule. nih.gov It is particularly sensitive to non-polar and symmetric bonds, making it excellent for analyzing the C-S bond and the aromatic ring's symmetric breathing modes.

Together, IR and Raman provide a comprehensive vibrational profile of the molecule. Furthermore, subtle shifts in vibrational frequencies can be used to study different conformational states, such as the puckering of the five-membered thiazolidine ring, or to analyze intermolecular interactions like hydrogen bonding. americanpharmaceuticalreview.comresearchgate.net

Electronic spectroscopy examines the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. libretexts.org

UV-Vis Spectroscopy: For this compound, the primary chromophore (light-absorbing group) is the benzene (B151609) ring. shu.ac.uk The UV-Vis spectrum would be expected to show characteristic absorption bands corresponding to π → π* electronic transitions within the aromatic system. The presence of the thiazolidine ring, with non-bonding electrons on the nitrogen and sulfur atoms, may give rise to weaker n → σ* transitions. slideshare.net

Fluorescence Spectroscopy: Fluorescence occurs when a molecule absorbs light and then emits it at a longer wavelength. nih.gov While the phenethyl group itself is not strongly fluorescent, derivatization or interaction of this compound with other molecules (e.g., proteins, cyclodextrins) could induce or quench fluorescence, making it a useful tool for binding and interaction studies.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is essential for separating this compound from impurities, reactants, or other components in a complex matrix.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. researchgate.net A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov

The power of HPLC is greatly enhanced by the choice of detector:

UV and Photodiode Array (PDA) Detection: The aromatic ring in this compound makes it ideal for UV detection. A PDA detector provides spectral information across a range of wavelengths, which can be used to assess peak purity by comparing spectra across a single chromatographic peak. nih.gov

Evaporative Light Scattering Detector (ELSD): ELSD is a quasi-universal detector that can identify non-volatile analytes, even those lacking a UV chromophore. This is useful for detecting impurities that would be invisible to a UV detector.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful approach. It provides separation and, simultaneously, mass information for the parent compound and any impurities or degradants, offering definitive identification and structural insights. ptfarm.pl

| Detector | Application for this compound Analysis |

| UV/PDA | Quantitation and primary purity assessment based on the aromatic chromophore. |

| ELSD | Detection of non-UV-active impurities. |

| MS | Definitive identification of the main peak and characterization of impurities/degradants. |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, this compound, due to the secondary amine within its thiazolidine ring, possesses active hydrogen that can lead to intermolecular hydrogen bonding. This characteristic reduces its volatility and can cause poor peak shape and adsorption on the GC column, making direct analysis challenging. libretexts.org To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com

The primary goal of derivatization in this context is to replace the active hydrogen on the nitrogen atom with a nonpolar group. libretexts.org Common strategies applicable to the secondary amine in this compound include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivative is significantly more volatile and less polar.

Acylation: Treatment with an acylating agent, like trifluoroacetic anhydride (B1165640) (TFAA), converts the secondary amine into a stable, volatile amide derivative. Fluorinated derivatives also offer the advantage of enhanced sensitivity with an electron capture detector (ECD). jfda-online.com

Once derivatized, the sample is introduced into the gas chromatograph. The separation is typically performed on a nonpolar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. The analysis is often conducted using a temperature program to ensure efficient separation of the derivative from any byproducts or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for definitive identification. As the derivatized compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the this compound derivative and, by extension, the original molecule. nih.gov The analysis of phenylethyl alcohol, a structural component of this compound, is also well-established by GC-MS. ut.ac.irnih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless or Split (e.g., 20:1) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 450 amu |

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a chiral center at the C2 position of the thiazolidine ring, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. eijppr.com Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the benchmark method for determining the enantiomeric excess (e.e.) of a chiral compound. akjournals.comresearchgate.net

The direct separation of enantiomers is achieved by using a chiral stationary phase (CSP). eijppr.com These phases are composed of a chiral selector immobilized on a support material (e.g., silica (B1680970) gel). The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes leads to different retention times, allowing for their separation. eijppr.com

For thiazolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. researchgate.netmdpi.com For instance, a method developed for the enantiomeric separation of thiazolidine-2-carboxylic acid utilized a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate). akjournals.comresearchgate.net Separation is typically achieved using a normal-phase mobile system, commonly a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. akjournals.comresearchgate.net The ratio of these solvents is optimized to achieve the best balance between resolution and analysis time.

In cases where direct separation is challenging, pre-column derivatization with a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. However, the direct method using a CSP is generally preferred for its simplicity. akjournals.comresearchgate.net

Table 2: Representative Chiral HPLC Conditions for Thiazolidine Enantiomer Separation

| Parameter | Condition |

|---|---|

| Chromatography Mode | High-Performance Liquid Chromatography (HPLC) |

| Chiral Stationary Phase (CSP) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) akjournals.comresearchgate.net |

| Column Dimensions | 250 mm x 4.6 mm akjournals.comresearchgate.net |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 85:15 v/v) akjournals.comresearchgate.net |

| Flow Rate | 1.0 mL/min akjournals.comresearchgate.net |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV Absorbance (e.g., 254 nm) akjournals.comresearchgate.net |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. nih.govthepharmajournal.com For this compound, this method provides definitive proof of its chemical structure, including the precise spatial arrangement of its atoms, bond lengths, and bond angles in the solid state.

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted and exposed to a collimated beam of X-rays. nih.gov The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By measuring the positions and intensities of these spots as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, a detailed model of the molecular structure is built and refined.

For this compound, X-ray crystallography would provide critical information on:

Molecular Confirmation: Absolute confirmation of the connectivity of the atoms.

Conformational Analysis: The precise conformation of the five-membered thiazolidine ring, which is typically a non-planar "envelope" or "twisted" shape. researchgate.net It would also determine the orientation of the phenethyl group relative to the thiazolidine ring.

Stereochemistry: Unambiguous assignment of the absolute configuration (R or S) if a single enantiomer is crystallized.

Intermolecular Interactions: Revelation of how individual molecules pack together in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonds or van der Waals forces that dictate the crystal's properties. thepharmajournal.com

Polymorphism: Identification of different crystalline forms (polymorphs), which can have distinct physical properties. mdpi.com

This detailed structural information is fundamental for structure-activity relationship (SAR) studies and for understanding the compound's physicochemical properties. thepharmajournal.com

Table 3: Key Parameters Determined by Single-Crystal X-ray Crystallography

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Torsion Angles | Defines the conformation of the molecular structure, including ring puckering. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Microscopic and Imaging Techniques for Cellular Localization (Non-clinical)

Understanding where a compound localizes within a cell is critical for elucidating its mechanism of action. blochlab.comeiu.edu For this compound, non-clinical studies using microscopic and imaging techniques can reveal its distribution in subcellular compartments. Since most small organic molecules like this compound are not naturally fluorescent, these studies typically require the use of fluorescently labeled derivatives. springernature.com

The primary method for visualizing subcellular localization is fluorescence microscopy, particularly confocal laser scanning microscopy, which provides high-resolution optical sections of cells and minimizes out-of-focus light. springernature.comnih.gov A common strategy involves synthesizing an analog of this compound that is covalently bonded to a fluorophore (a fluorescent dye). nih.gov Dyes such as nitrobenzoxadiazole (NBD) or fluorescein (B123965) can be attached to the molecule, ideally at a position that does not significantly alter its biological activity or distribution properties. tcichemicals.com

A more advanced approach involves bioorthogonal chemistry. A small, chemically inert functional group, such as an alkyne, is incorporated into the structure of this compound. springernature.com Cells are treated with this tagged compound, which is then fixed. A fluorescent probe containing a complementary azide (B81097) group is subsequently introduced, which "clicks" onto the alkyne tag, rendering the target molecule visible. springernature.com This method minimizes the risk that a bulky fluorescent label might alter the compound's natural localization pattern.

Once the cells are labeled, they are imaged using a confocal microscope. To identify specific organelles, co-localization studies are performed. This involves simultaneously labeling the cells with the fluorescent this compound derivative and with specific markers for different organelles, such as DAPI for the nucleus, MitoTracker for mitochondria, or LysoTracker for lysosomes. nih.gov By merging the images from the different fluorescent channels, one can determine if the compound accumulates in specific subcellular compartments, providing vital clues to its potential biological targets and functions. blochlab.comnih.gov Label-free techniques like Raman microscopy are also emerging as powerful tools for imaging the distribution of small molecules within cells without the need for any tags. nih.govnih.gov

Emerging Research Avenues and Future Directions for 2 Phenethylthiazolidine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For 2-Phenethylthiazolidine, research is moving beyond traditional multi-step procedures towards more streamlined and sustainable approaches.

Novel Synthetic Pathways: One-pot, multi-component reactions (MCRs) are emerging as a highly efficient strategy for synthesizing thiazolidine (B150603) derivatives. These reactions, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of reduced reaction times, lower costs, and minimized waste generation. For the synthesis of 2-substituted thiazolidines, including the phenethyl variant, MCRs involving the condensation of an aldehyde (phenylacetaldehyde), an amine (cysteamine), and a third component under various catalytic conditions are being explored.

Sustainable Synthesis: Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds. This includes the use of:

Green Catalysts: Researchers are investigating the use of biodegradable and reusable catalysts, such as enzymes (biocatalysis) and metal-organic frameworks (MOFs), to replace hazardous and expensive metal catalysts. jetir.org These green catalysts can lead to higher yields, improved selectivity, and easier product purification. mdpi.comtranspublika.com

Alternative Solvents: The use of environmentally friendly solvents like water, ionic liquids, and deep eutectic solvents is being explored to replace volatile and toxic organic solvents traditionally used in organic synthesis. mdpi.com

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted synthesis are being investigated as energy-efficient alternatives to conventional heating methods, often leading to significantly shorter reaction times and higher yields.

| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| One-Pot Multi-Component Reactions (MCRs) | Multiple reactants combined in a single step. | Reduced reaction time, lower cost, minimized waste. |

| Biocatalysis | Use of enzymes as catalysts. | High selectivity, mild reaction conditions, biodegradable. |

| Green Solvents | Water, ionic liquids, deep eutectic solvents. | Reduced environmental impact, improved safety. |

| Microwave/Ultrasound-Assisted Synthesis | Use of alternative energy sources. | Shorter reaction times, increased yields, energy efficiency. |

Unveiling Additional Biological Mechanisms and Targets (Non-clinical)

While the biological activities of many thiazolidinone derivatives are well-documented, the specific mechanisms of action for this compound remain largely unexplored. Future research will likely focus on identifying its molecular targets and elucidating the pathways through which it exerts its biological effects.

Potential Biological Targets: Based on the activities of structurally related compounds, this compound could potentially interact with a variety of biological targets. Thiazolidine derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Future non-clinical studies could investigate the potential of this compound to modulate the activity of enzymes, receptors, and signaling pathways implicated in various diseases. For instance, some thiazolidine derivatives have been found to inhibit enzymes such as Mur ligases in bacteria, which are crucial for cell wall biosynthesis. researchgate.net